Calcium 2-hydroxy-4-(methylthio)butanoate
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Overview
Description
Calcium 2-hydroxy-4-(methylthio)butanoate is an endogenous metabolite and a derivative of methionine, an essential amino acid. It is commonly used as a dietary supplement in animal feed to enhance growth and improve overall health. This compound is known for its role in various metabolic processes and its ability to provide a bioavailable source of methionine .
Mechanism of Action
Target of Action
Calcium 2-hydroxy-4-(methylthio)butanoate, also known as 2-Hydroxy-4-(methylthio)butyric acid calcium salt, is an endogenous metabolite . It is structurally related to the amino acid methionine . Its primary target is the intestinal epithelium where it is transported by the monocarboxylate transporter 1 .
Mode of Action
The compound is absorbed in the intestinal epithelium and then converted to methionine , an essential amino acid . This conversion is a crucial part of its biological utilization .
Biochemical Pathways
The compound is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate , a precursor to natural dimethyl sulfide . This indicates that it plays a role in the sulfur cycle, which is essential for the synthesis of proteins and other vital cellular functions.
Pharmacokinetics
It is known that it is rapidly absorbed in the intestinal epithelium . The compound is soluble in water , which suggests that it may have good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it is used as a substitute for methionine in animal feed , suggesting that dietary factors can also influence its action.
Biochemical Analysis
Biochemical Properties
Calcium 2-hydroxy-4-(methylthio)butanoate plays a significant role in biochemical reactions
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Any effects on metabolic flux or metabolite levels would provide valuable insights into the biochemical role of this compound .
Transport and Distribution
Understanding any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be crucial for understanding its biochemical role .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would provide valuable insights into its biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2-hydroxy-4-(methylthio)butanoate is typically synthesized by neutralizing liquid 2-hydroxy-4-(methylthio)butanoic acid with calcium hydroxide or calcium oxide. The reaction is followed by drying, pulverizing, and sieving to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes:
Neutralization: Liquid 2-hydroxy-4-(methylthio)butanoic acid is reacted with calcium hydroxide or calcium oxide.
Drying: The resulting mixture is dried to remove excess water.
Pulverizing and Sieving: The dried product is then pulverized and sieved to achieve the desired particle size.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typically used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Esters and ethers.
Scientific Research Applications
Calcium 2-hydroxy-4-(methylthio)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a source of methionine in cell culture media.
Medicine: Investigated for its potential therapeutic effects in treating methionine deficiency and related disorders.
Industry: Widely used in animal feed to improve growth rates and overall health of livestock
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: A precursor to calcium 2-hydroxy-4-(methylthio)butanoate, used similarly in animal nutrition.
Methionine: An essential amino acid with similar biological functions.
Methionine hydroxy analog: Another derivative of methionine used in animal feed
Uniqueness
This compound is unique due to its high bioavailability and stability compared to other methionine derivatives. Its calcium salt form enhances its solubility and ease of use in various applications, making it a preferred choice in animal nutrition and scientific research .
Properties
CAS No. |
4857-44-7 |
---|---|
Molecular Formula |
C5H10CaO3S |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H10O3S.Ca/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8); |
InChI Key |
YQPLPYVXYDIYES-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CSCCC(C(=O)O)O.[Ca] |
4857-44-7 14676-91-6 |
|
Related CAS |
583-91-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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